

2-Chloro-5-methylaniline molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

Cat. No.: B1583412

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An In-depth Technical Guide to 2-Chloro-5-methylaniline

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core technical data on **2-Chloro-5-methylaniline**, a compound often utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

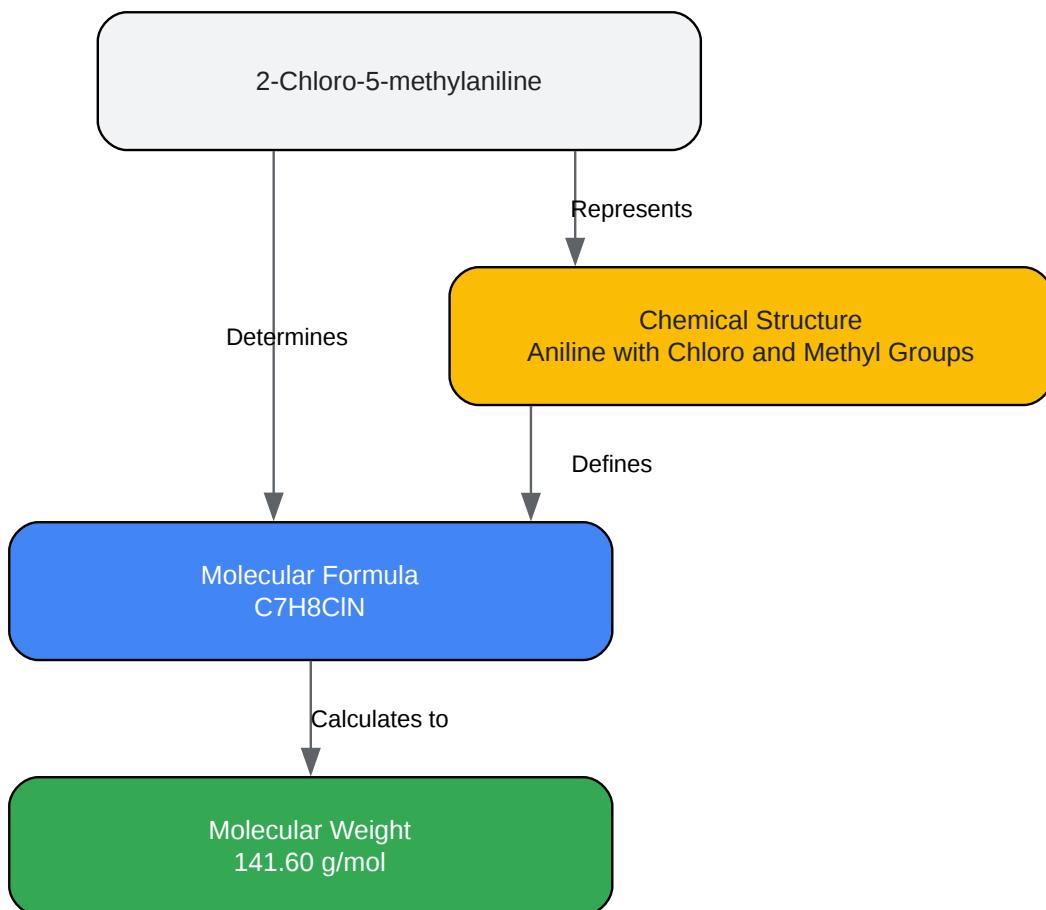
Physicochemical Data Summary

The essential molecular identifiers for **2-Chloro-5-methylaniline** are detailed below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

Parameter	Value	References
Molecular Formula	C7H8ClN	[1] [2] [3] [4]
Molecular Weight	141.60 g/mol	[1] [3] [5]
Alternate Names	6-Chloro-m-toluidine	[1] [2] [3]
CAS Number	95-81-8	[1] [2] [5]

Structural and Molecular Relationship

The chemical identity of a compound is intrinsically linked to its name, structure, and resulting molecular properties. The following diagram illustrates this fundamental relationship for **2-Chloro-5-methylaniline**.



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Conceptual link between compound identity and properties.

Experimental Protocols

While this guide focuses on the core molecular properties, a comprehensive understanding would necessitate experimental validation. Standard analytical techniques to confirm the

identity and purity of **2-Chloro-5-methylaniline** would include:

- Mass Spectrometry (MS): To confirm the molecular weight. A typical protocol would involve dissolving the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyzing it via electrospray ionization (ESI) or electron ionization (EI) to observe the molecular ion peak corresponding to its mass.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both ¹H and ¹³C NMR spectra would be acquired, typically in a deuterated solvent like CDCl₃, to confirm the connectivity and chemical environment of all atoms.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The analysis would reveal absorption bands corresponding to the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch.

Detailed, instrument-specific standard operating procedures should be followed for each of these analytical methods to ensure data accuracy and reproducibility.

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